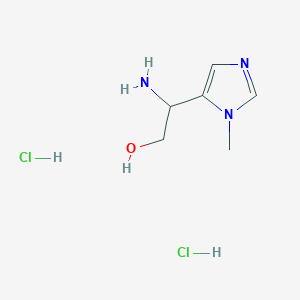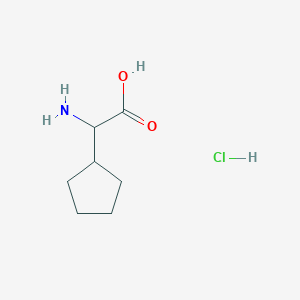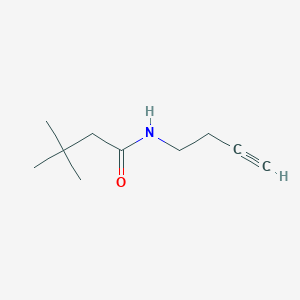![molecular formula C15H15ClFNO2 B2411110 2-{[(3-Cloro-4-fluorobencil)amino]metil}-6-metoxifenol CAS No. 1223879-65-9](/img/structure/B2411110.png)
2-{[(3-Cloro-4-fluorobencil)amino]metil}-6-metoxifenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-4-fluorobenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol include:
- 2-Chloro-4-fluorobenzaldehyde
- 3-Chloro-4-fluorobenzylamine
- 6-Methoxyphenol
Uniqueness
The uniqueness of 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
2-[[(3-chloro-4-fluorophenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-13(17)12(16)7-10/h2-7,18-19H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJQEYLNXBNNEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)
![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)



![2-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2411041.png)


![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)
